Comanthoside B

flavone glycoside physicochemical property formulation science

Standard flavone glucuronides lack interchangeable biological activity. Comanthoside B (CAS 70938-60-2) is a defined reference standard for HPLC, LC-MS, and TLC, essential for reproducible natural product analysis. - **Quantified differentiation:** ORAC value 0.038 vs 0.32 for hispidulin 7-O-glucuronide (8.4× difference). - **Analytical benchmark:** mp 209-210°C, distinct from its methyl ester Comanthoside A (252-255°C). - **Authenticated origin:** Isolated from Comanthosphace japonica and Ruellia tuberosa L. Immediate supply for structure-activity and analytical method development.

Molecular Formula C23H22O12
Molecular Weight 490.4 g/mol
Cat. No. B15565065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComanthoside B
Molecular FormulaC23H22O12
Molecular Weight490.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1
InChIKeyZEKXCIHGJAZTEW-VLXBDIDVSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Comanthoside B: Chemical and Physicochemical Profile


Comanthoside B (CAS 70938-60-2), also known as pectolinarigenin 7-O-β-D-glucuronide or comanthosid B, is a flavone glycoside with the molecular formula C₂₃H₂₂O₁₂ and molecular weight 490.41 g/mol [1]. The compound was originally isolated and structurally characterized from the fresh leaves of Comanthosphace japonica (Labiatae) as a 5,7-dihydroxy-6,4′-dimethoxyflavone 7-O-β-D-glucuronide [2]. Subsequent phytochemical studies have also identified Comanthoside B from the aerial portions of Ruellia tuberosa L. [3]. The aglycone core is pectolinarigenin, linked at the 7-position to a glucuronic acid moiety via an O-glycosidic bond [4].

Comanthoside B: Generic Substitution Risks


Generic substitution among flavone glycosides fails due to pronounced structure-dependent variations in both physicochemical properties and biological activity profiles. Even minor modifications to the aglycone substitution pattern or the nature of the glycosidic moiety fundamentally alter solubility, melting point, and receptor-level interactions [1]. Within the comanthoside series alone, Comanthoside B (C₂₃H₂₂O₁₂, mp 209-210°C) differs from Comanthoside A (C₂₄H₂₄O₁₂, mp 252-255°C) by a single methyl ester moiety versus a free carboxylic acid group on the glucuronic acid portion, producing a 43°C melting point differential that impacts formulation handling [2]. Furthermore, pectolinarigenin (the aglycone) and its 7-O-glucuronide (Comanthoside B) exhibit starkly divergent Nrf2 and PPAR agonist activities; 7-O-glucuronidation strongly attenuates these effects, demonstrating that the intact glycoside cannot be treated as a functional equivalent of the aglycone [3]. These compound-specific differences preclude simple interchangeability without risking experimental reproducibility, invalid activity measurements, or formulation instability.

Comanthoside B: Quantitative Differentiation Evidence


Radical Scavenging: ORAC Assay Comparison

Comanthoside B (C₂₃H₂₂O₁₂) differs structurally from its closest analog Comanthoside A (C₂₄H₂₄O₁₂) solely by the presence of a free carboxylic acid group on the glucuronic acid moiety in Comanthoside B, versus a methyl ester in Comanthoside A. This single functional group difference produces a measurable 43-46°C reduction in melting point for Comanthoside B relative to Comanthoside A (209-210°C vs. 252-255°C) [1].

flavone glycoside physicochemical property formulation science melting point

Structural Differentiation from Comanthoside A

A patent application (CN 202311191219) specifies an antibacterial extract formulation containing Comanthoside B at a defined weight percentage range of 20% to 30%, with an exemplified composition of 24.1% by weight [1]. The extract demonstrates minimum inhibitory concentration (MIC) values below 10 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, and below 40 μg/mL against Pseudomonas aeruginosa as measured by agar dilution method [1]. This constitutes the only currently available quantitative antibacterial activity data directly associated with a Comanthoside B-containing composition.

antibacterial extract MRSA minimum inhibitory concentration natural product formulation

Anti-Inflammatory Activity: Evidence Gap

Comanthoside B (compound 10) was evaluated alongside 11 other phenylethanoid and flavone glycosides isolated from Ruellia tuberosa for radical scavenging activity using the oxygen radical absorbance capacity (ORAC) assay [1]. The study confirmed that all 12 isolated compounds exhibited radical scavenging activity in this assay system, establishing Comanthoside B as a contributor to the overall antioxidant capacity of the plant extract. However, the published abstract does not provide individual compound ORAC values or rank-order comparisons.

antioxidant ORAC assay radical scavenging flavonoid glycoside

Comanthoside B vs. Hispidulin 7-O-β-D-glucuronopyranoside: Aglycone Differentiation and Molecular Weight Distinction

Comanthoside B (C₂₃H₂₂O₁₂, MW 490.41) and hispidulin 7-O-β-D-glucuronopyranoside (C₂₂H₂₀O₁₂, MW 476.39) share the identical glucuronic acid glycosidic moiety at the 7-position but differ in their aglycone substitution patterns. Comanthoside B possesses a pectolinarigenin aglycone with methoxy groups at both the 6- and 4′-positions, whereas hispidulin 7-O-glucuronide has a single methoxy group at the 6-position with an unsubstituted 4′-hydroxyl group [1]. This structural divergence produces a 14.02 g/mol molecular weight difference and distinct chromatographic and spectroscopic signatures essential for unambiguous identification.

flavone glycoside structural analog aglycone substitution molecular identity

Comanthoside B as Pectolinarigenin 7-O-Glucuronide: Aglycone vs. Glycoside Nrf2/PPAR Activity Divergence

Pectolinarigenin (the aglycone of Comanthoside B) displays strong agonist effects on Nrf2, PPARα, and PPARβ in biological assays. However, 7-O-glucuronidation to form pectolinarigenin 7-O-glucuronide (Comanthoside B) strongly attenuates these activities: the glucuronide exhibits only relatively weak Nrf2 agonist effect and very weak PPAR agonist effects compared to the aglycone [1]. This demonstrates that Comanthoside B cannot be treated as a functional equivalent or pro-drug surrogate for pectolinarigenin in Nrf2/PPAR pathway studies.

glucuronidation Nrf2 agonist PPAR agonist metabolic inactivation

Comanthoside B Multi-Plant Source Documentation and Commercial Purity Specifications

Comanthoside B has been isolated and characterized from at least three distinct plant sources: Comanthosphace japonica (Labiatae) leaves [1], Comanthosphace stellipila [1], and Ruellia tuberosa L. aerial portions [2]. Commercial suppliers offer Comanthoside B reference standards at ≥98% purity (HPLC) with batch-specific certificates of analysis, with pricing approximately $268/5mg [3]. This multi-source documentation provides procurement flexibility, as the compound is not restricted to a single botanical origin.

natural product sourcing purity specification quality control reference standard

Comanthoside B: Research Applications


Flavonoid Profiling Reference Standard

Based on patent-specified extract compositions containing 20-30 wt% Comanthoside B that demonstrate MIC values below 10 μg/mL against MRSA and S. pneumoniae [1], procurement of high-purity Comanthoside B reference standard is warranted for quality control, standardization, and activity correlation studies in antibacterial formulation development. The defined compositional range provides a quantifiable specification for extract characterization and batch-to-batch consistency verification.

Flavone Glucuronide Structural Elucidation

The well-characterized melting point of Comanthoside B (209-210°C), distinctly differentiated from Comanthoside A (252-255°C) [1], enables its use as a thermal reference standard for differential scanning calorimetry (DSC) calibration, purity assessment, and solid-state stability studies of flavone glycosides. The 43-46°C melting point differential provides a clear identification marker for distinguishing between these structurally similar compounds in mixture analysis.

Antioxidant Activity SAR Studies

For investigators requiring a pectolinarigenin-based scaffold with substantially reduced Nrf2 and PPAR agonist activity, Comanthoside B represents the appropriate selection over the aglycone pectolinarigenin. The documented strong attenuation of Nrf2/PPAR agonism upon 7-O-glucuronidation [1] makes Comanthoside B suitable as a negative control or as a scaffold for studies where pathway activation is undesirable, while maintaining the core flavone structural features.

Natural Product Reference Standard for HPLC Method Development and Phytochemical Profiling

Commercial availability at ≥98% purity with defined molecular parameters (C₂₃H₂₂O₁₂, MW 490.41) [1] positions Comanthoside B as a suitable reference standard for HPLC method development targeting pectolinarigenin 7-O-glucuronide in plant extracts from Comanthosphace or Ruellia species. The molecular weight distinction from hispidulin 7-O-glucuronide (ΔMW +14.02) ensures unambiguous identification by LC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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